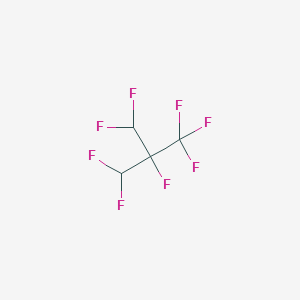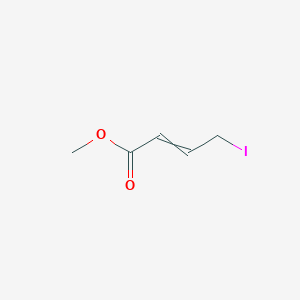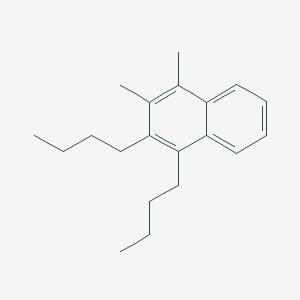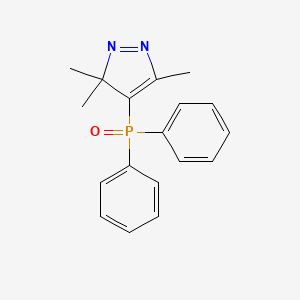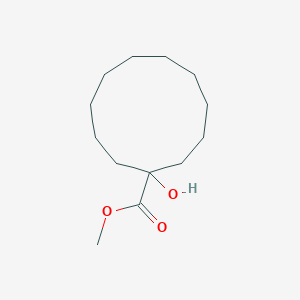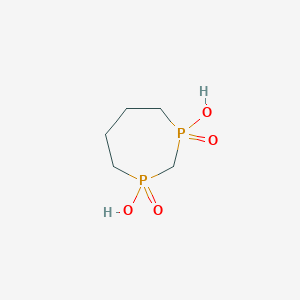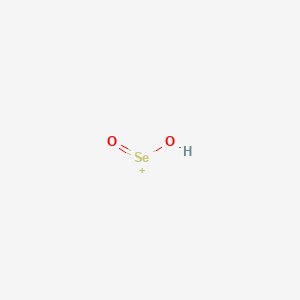![molecular formula C14H14O2 B14489499 2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol CAS No. 63452-68-6](/img/structure/B14489499.png)
2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with two methyl groups and two hydroxyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol typically involves the coupling of substituted benzene derivatives. One common method is the Grignard reaction, where a halogenated benzene reacts with magnesium to form a Grignard reagent, which then couples with another benzene derivative . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using catalysts such as palladium or nickel. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene rings .
Scientific Research Applications
2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The biphenyl structure allows the compound to interact with hydrophobic regions of biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethylbiphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Contains additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol is unique due to the presence of both methyl and hydroxyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile in various chemical and biological applications .
Properties
CAS No. |
63452-68-6 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)-3-methylphenol |
InChI |
InChI=1S/C14H14O2/c1-9-4-3-5-13(16)14(9)12-7-6-11(15)8-10(12)2/h3-8,15-16H,1-2H3 |
InChI Key |
DMVLBKKYGZBTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C2=C(C=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)


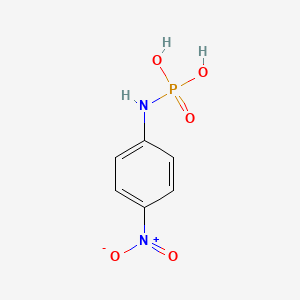
![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
